
Corynantheine
Overview
Description
It is one of the two diastereoisomers of yohimbine, the other being rauwolscine . Corynantheine acts as an α1-adrenergic and α2-adrenergic receptor antagonist with approximately 10-fold selectivity for the former site over the latter . This compound is not a stimulant but a depressant and likely contributes to the antihypertensive properties of Rauvolfia extracts .
Preparation Methods
The preparation of corynantheine involves several synthetic routes and reaction conditions. One method starts with tryptamine as the initial raw material and involves the Pictet-Spengler reaction, butyl lithium aluminum hydride reduction, cascade reaction of Knoevenagel/hetero-Diels-Alder, and hydrogenation reaction . Another approach involves the use of engineered Saccharomyces cerevisiae strains to produce monoterpene indole alkaloids, including this compound . This microbial production method is highly desired due to the difficulties associated with isolation from native plant species and organic synthesis of these structurally complex molecules .
Chemical Reactions Analysis
Corynantheine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include butyl lithium aluminum hydride for reduction and halogenated tryptamine for biosynthesis of analogs . Major products formed from these reactions include corynantheidine, the precursor to mitragynine . The compound also undergoes oxidative rearrangement and Wagner-Meerwein rearrangement to form corynanthe analogues .
Scientific Research Applications
Chemical Synthesis and Derivatives
Recent advancements in synthetic methodologies have enabled the efficient production of corynantheine and its derivatives. A notable study described a catalytic, asymmetric platform that allows for the rapid synthesis of various this compound-type alkaloids, including corynantheidine and corynoxine. This platform facilitates comprehensive biological investigations into these compounds, enhancing our understanding of their pharmacological profiles .
Compound | Synthesis Method | Yield |
---|---|---|
Corynantheidine | Asymmetric synthesis | Not specified |
Corynoxine | Asymmetric synthesis | Not specified |
Dihydrothis compound | Microbial fermentation | ~1 mg/L |
Pharmacological Properties
This compound exhibits unique interactions with opioid receptors, particularly acting as a G-protein biased μ-opioid receptor agonist. This characteristic is significant because it suggests potential therapeutic benefits with reduced side effects commonly associated with traditional opioids, such as respiratory depression and tolerance .
Analgesic Effects
Research indicates that this compound and its congeners demonstrate marked antinociceptive (pain-relieving) effects. For instance, corynantheidine has been shown to bind effectively to opioid receptors, providing insights into its potential use as an alternative pain management solution .
Antihypertensive and Neuroprotective Effects
Certain derivatives of this compound, such as hirsutine, have exhibited antihypertensive and neuroprotective properties. Studies have suggested that these compounds may be beneficial in managing hypertension and protecting neural tissues from damage .
This compound has also shown promise in anti-parasitic applications. It has demonstrated activity against Leishmania major, a parasite responsible for leishmaniasis, indicating its potential role in treating this disease . The exploration of this compound's efficacy against various pathogens highlights its versatility as a bioactive compound.
Case Studies and Research Findings
Several studies have documented the pharmacological effects of this compound and its derivatives:
- Study on Pain Management: A validated bioanalytical method was developed for quantifying corynantheidine in rat plasma, revealing its potential as a functional opioid antagonist with analgesic properties .
- Biosynthesis Research: Engineered yeast strains have been utilized to produce this compound alkaloids efficiently, showcasing innovative approaches to biosynthetic pathways that could lead to scalable production for therapeutic use .
Mechanism of Action
Corynantheine exerts its effects by acting as an antagonist at α1-adrenergic and α2-adrenergic receptors, with a higher selectivity for the former . This action likely contributes to its depressant properties and its role in the antihypertensive effects of Rauvolfia extracts . The compound also interacts with serotonin receptors, which may influence its pharmacological profile .
Comparison with Similar Compounds
Corynantheine is similar to other alkaloids such as yohimbine, rauwolscine, and ajmalicine . Unlike yohimbine and rauwolscine, which have higher affinity for α2-adrenergic receptors, this compound has a higher selectivity for α1-adrenergic receptors . This difference in receptor selectivity makes this compound unique in its pharmacological effects. Other similar compounds include epicatechocorynantheines A and B, and epicatechocorynantheidine, which are corynanthean-type alkaloids tethered with a flavonoid .
Biological Activity
Corynantheine, an indole alkaloid primarily derived from the plant Mitragyna speciosa (kratom), has garnered significant attention in pharmacological research due to its diverse biological activities. This article delves into the various biological effects of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by a tetracyclic indole[2,3-a]-quinolizidine framework. Its structural properties contribute to its interaction with various biological targets, leading to a range of pharmacological effects. The compound's stereochemistry has been a focus of synthetic chemistry, enabling the development of enantioselective synthesis methods that facilitate further biological investigations .
Biological Activities
This compound exhibits a broad spectrum of biological activities, including:
- Antimicrobial Effects : this compound and its derivatives have shown activity against various pathogens, including Leishmania major, with IC50 values ranging from 0.7 to 2.8 µM .
- Cardiovascular Effects : Studies indicate that this compound can lower arterial pressure in normotensive rats and inhibit multiple ion channels in cardiac muscle, suggesting potential antiarrhythmic properties .
- Neuroprotective Effects : Research has demonstrated that this compound possesses neuroprotective effects against neurotoxic factors in activated microglial cells, indicating its potential for treating neurodegenerative disorders .
Summary of Biological Properties
The following table summarizes the key biological properties of this compound and related alkaloids:
Case Studies
Several case studies have highlighted the clinical relevance of this compound's pharmacological effects. For instance, a study evaluating the antihypertensive properties of dihydrothis compound noted significant reductions in blood pressure among treated subjects. This finding underscores the compound's potential utility in managing cardiovascular conditions.
Another case study explored the neuroprotective effects of this compound derivatives in models of inflammation-induced neurotoxicity. The results indicated that these compounds could mitigate cell death in neuronal cultures exposed to glutamate toxicity, suggesting therapeutic avenues for neurodegenerative diseases.
This compound's mechanisms of action are multifaceted:
- Ion Channel Modulation : The compound affects ion channels in cardiac tissue, contributing to its antiarrhythmic properties .
- Receptor Interaction : It exhibits antagonistic activity at alpha-adrenergic receptors, which may explain some of its cardiovascular effects .
- Neuroprotection : By reducing the production of neurotoxic factors in glial cells, this compound demonstrates potential as a neuroprotective agent .
Q & A
Basic Research Questions
Q. What analytical techniques are most reliable for identifying corynantheine in plant extracts, and how are spectral data interpreted?
- Methodological Answer : this compound is typically identified using liquid chromatography-mass spectrometry (LC-MS) with high-resolution tandem MS (HRMS/MS). Key diagnostic fragments include m/z 224.1340 (C₁₂H₁₇NO₃) and m/z 144.0792 (C₁₀H₉N), which correlate with cleavage patterns of its indole alkaloid backbone. Structural confirmation requires comparison with reference spectra and isotopic pattern analysis . For reproducibility, raw spectral data should be deposited in open-access repositories, and instrument parameters (e.g., collision energy, ionization mode) must be explicitly documented .
Q. How can researchers ensure the purity of this compound isolates during extraction?
- Methodological Answer : Purity validation requires orthogonal methods:
- Chromatographic purity : HPLC/UV at 254 nm with ≥95% peak area.
- Spectroscopic validation : ¹H/¹³C NMR integration for absence of extraneous proton/carbon signals.
- Quantitative NMR (qNMR) using an internal standard (e.g., trimethylsilylpropionic acid) for absolute quantification .
- For novel derivatives, elemental analysis (C, H, N) and X-ray crystallography are recommended to confirm molecular identity .
Q. What are the primary pharmacological targets of this compound, and how are in vitro assays designed to evaluate its activity?
- Methodological Answer : this compound is studied for its affinity to adrenergic and opioid receptors. Standard assays include:
- Radioligand binding assays (e.g., competition with [³H]-clonidine for α₂-adrenergic receptors).
- Functional assays : Measurement of cAMP inhibition in HEK293 cells transfected with target receptors.
- Positive controls (e.g., yohimbine for α₂ antagonism) and dose-response curves (IC₅₀/EC₅₀ calculations) are critical for validity .
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacokinetic properties be resolved across studies?
- Methodological Answer : Discrepancies in bioavailability or metabolism often arise from:
- Species-specific differences : Compare rodent vs. primate CYP450 isoform activity using liver microsomes.
- Analytical variability : Standardize protocols for plasma protein binding assays (e.g., equilibrium dialysis vs. ultrafiltration).
- Data harmonization : Apply meta-analysis tools (e.g., RevMan) to aggregate datasets, with sensitivity analysis to exclude outliers .
Q. What strategies are effective for synthesizing this compound derivatives with improved blood-brain barrier (BBB) penetration?
- Methodological Answer : Rational design involves:
- Lipophilicity optimization : Calculate logP values (e.g., using ChemAxon) and introduce halogen atoms or methyl groups.
- Prodrug approaches : Esterification of hydroxyl groups to enhance passive diffusion.
- In silico BBB prediction : Tools like BOILED-Egg or Molecular Dynamics (MD) simulations to assess permeability .
- Validate using in vitro BBB models (e.g., hCMEC/D3 cell monolayers) and in vivo imaging (PET/MRI) .
Q. How do researchers address the scarcity of high-quality in vivo data on this compound’s neuroprotective effects?
- Methodological Answer :
- Model selection : Use transgenic rodents (e.g., APP/PS1 for Alzheimer’s) with age-matched controls.
- Behavioral endpoints : Standardize tests (e.g., Morris Water Maze) across labs to reduce variability.
- Biomarker validation : Quantify tau phosphorylation or Aβ₄₂ levels via ELISA in CSF/tissue homogenates.
- Open-data practices : Share raw electrophysiology and histopathology datasets in repositories like Zenodo .
Q. Data Presentation and Reproducibility
Q. What are the best practices for presenting this compound’s spectroscopic data in publications?
- Methodological Answer :
- MS/HRMS : Report precursor/product ions, resolution (e.g., 70,000 FWHM), and mass accuracy (<5 ppm).
- NMR : Include full spectra (¹H, ¹³C, DEPT, HSQC) with solvent peaks annotated. Use Bruker TopSpin or MestReNova for processing.
- Crystallography : Deposit CIF files in the Cambridge Structural Database (CSD) .
Q. How should researchers design studies to differentiate this compound’s effects from structurally related alkaloids (e.g., hirsuteine)?
- Methodological Answer :
- Selective receptor profiling : Use CRISPR-edited cell lines lacking non-target receptors (e.g., μ-opioid receptor knockouts).
- Molecular docking : Compare binding poses in α₂-adrenergic receptor homology models (SWISS-MODEL).
- Metabolomic profiling : Track unique metabolites via UPLC-QTOF-MS in biofluids .
Q. Ethical and Literature Review Considerations
Q. What frameworks ensure ethical rigor in this compound studies involving animal models?
- Methodological Answer :
- ARRIVE 2.0 guidelines : Report sample size justification, randomization, and blinding.
- 3Rs compliance : Replace invasive procedures with organ-on-chip models where possible.
- Ethics oversight : Obtain approval from institutional committees (IACUC) and cite permit numbers .
Q. How can systematic reviews on this compound avoid bias in literature selection?
- Methodological Answer :
- PRISMA protocol : Define inclusion/exclusion criteria (e.g., peer-reviewed studies with ≥n=5 replicates).
- Database searches : Use PubMed, SciFinder, and EMBASE with controlled vocabularies (MeSH terms: “this compound/pharmacology”).
- Risk-of-bias assessment : Apply ROB2 or SYRCLE tools to exclude low-quality studies .
Properties
IUPAC Name |
methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h4-8,13-14,17,20,23H,1,9-12H2,2-3H3/b18-13+/t14-,17-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUGIFAYWNNSAO-XPOGPMDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(\[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1C=C)C4=CC=CC=C4N3)/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5986-06-1 (hydrochloride), 63989-76-4 ((R-(R*,R*))-tartrate(1:1)salt) | |
Record name | Corynantheine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018904546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID401317727 | |
Record name | Corynantheine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18904-54-6 | |
Record name | Corynantheine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18904-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Corynantheine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018904546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Corynantheine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CORYNANTHEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALO105K75L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.